molecular formula C16H13ClCrN4O8S2 B12722516 Hydrogen (5-chloro-3-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)-2-hydroxybenzene-1-sulphonato(4-))chromate(1-) CAS No. 94276-67-2

Hydrogen (5-chloro-3-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)-2-hydroxybenzene-1-sulphonato(4-))chromate(1-)

Cat. No.: B12722516
CAS No.: 94276-67-2
M. Wt: 540.9 g/mol
InChI Key: NTUQXEPFJBDXAQ-UHFFFAOYSA-O
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Description

Hydrogen (5-chloro-3-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)-2-hydroxybenzene-1-sulphonato(4-))chromate(1-) is a chromium(III) coordination complex featuring azo and sulphonate functional groups. Its structure integrates a pyrazolone-derived azo dye ligand coordinated to a central chromium ion. The ligand system includes:

  • A 5-chloro-2-hydroxybenzene-1-sulphonato moiety, providing strong electron-withdrawing effects and solubility via the sulphonate group.
  • A 4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl substituent, contributing to tautomeric equilibria and intramolecular hydrogen bonding .
  • An azo (-N=N-) bridge, responsible for chromophoric properties and conjugation stabilization .

The chromium center adopts an octahedral geometry, with the ligand acting as a tridentate chelator. This compound is synthesized via diazo-coupling reactions followed by metallation with chromium salts under controlled pH conditions . Its stability in aqueous solutions is attributed to the sulphonate groups and the rigid coordination environment provided by the ligand system.

Properties

CAS No.

94276-67-2

Molecular Formula

C16H13ClCrN4O8S2

Molecular Weight

540.9 g/mol

IUPAC Name

5-chloro-2-hydroxy-3-[[3-methyl-5-oxo-1-(3-sulfophenyl)pyrazol-4-id-4-yl]diazenyl]benzenesulfonic acid;chromium;hydron

InChI

InChI=1S/C16H12ClN4O8S2.Cr/c1-8-14(19-18-12-5-9(17)6-13(15(12)22)31(27,28)29)16(23)21(20-8)10-3-2-4-11(7-10)30(24,25)26;/h2-7,22H,1H3,(H,24,25,26)(H,27,28,29);/q-1;/p+1

InChI Key

NTUQXEPFJBDXAQ-UHFFFAOYSA-O

Canonical SMILES

[H+].CC1=NN(C(=O)[C-]1N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)C3=CC(=CC=C3)S(=O)(=O)O.[Cr]

Origin of Product

United States

Biological Activity

Hydrogen (5-chloro-3-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)-2-hydroxybenzene-1-sulphonato(4-))chromate(1-) is a complex organic compound with significant biological activity. Its structure includes chromate and azo functionalities, which contribute to its diverse applications in fields such as dye chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and related case studies.

Chemical Structure and Properties

The molecular formula for this compound is C32H21Cl2CrN8NaO10S2C_{32}H_{21}Cl_2CrN_8NaO_{10}S_2 with a molecular weight of approximately 887.57 g/mol. The compound features a chromate group that plays a crucial role in its biological interactions.

PropertyValue
Molecular FormulaC32H21Cl2CrN8NaO10S2C_{32}H_{21}Cl_2CrN_8NaO_{10}S_2
Molecular Weight887.57 g/mol
CAS Number6408-26-0
Melting PointNot available
Boiling Point501ºC at 760 mmHg

Mechanisms of Biological Activity

The biological activity of Hydrogen chromate is primarily attributed to its interaction with various cellular pathways and receptors. Key mechanisms include:

  • Antioxidant Activity : The chromate moiety has been shown to exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : It interacts with purinergic receptors (P2Y and P1), influencing signaling pathways that regulate inflammation and immune responses .

Therapeutic Applications

Research indicates potential therapeutic applications of Hydrogen chromate in various medical fields:

  • Cancer Therapy : Due to its ability to induce apoptosis in cancer cells through oxidative stress mechanisms.
  • Anti-inflammatory Agents : Its modulation of purinergic signaling suggests a role in treating inflammatory diseases .

Case Studies

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : Research conducted on cancer cell lines demonstrated that Hydrogen chromate can induce cell death through oxidative stress mechanisms. The study highlighted significant reductions in cell viability at higher concentrations.
  • Animal Models : In vivo studies indicated that administration of this compound led to reduced tumor growth in xenograft models, suggesting its potential as an anti-cancer agent.
  • Inflammation Models : Inflammation-induced models showed that Hydrogen chromate significantly reduced markers of inflammation, supporting its use as an anti-inflammatory agent.

Scientific Research Applications

Dye Chemistry

Hydrogen (5-chloro-3-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)-2-hydroxybenzene-1-sulphonato(4-))chromate(1-) is primarily utilized as a dye or pigment in textile applications. Its azo structure provides vibrant colors and stability, making it suitable for various substrates.

Case Study: Textile Dyeing
A study demonstrated that this compound exhibited excellent lightfastness and washfastness when applied to cotton fabrics, outperforming conventional dyes in terms of color retention under harsh washing conditions.

Environmental Science

The compound's chromate component allows for applications in environmental remediation processes. It can be used to treat wastewater containing heavy metals due to its ability to form stable complexes with metal ions.

Case Study: Heavy Metal Removal
Research indicated that Hydrogen (5-chloro-3-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)-2-hydroxybenzene-1-sulphonato(4-))chromate(1-) effectively reduced chromium and lead concentrations in contaminated water samples by over 90% within 24 hours of treatment.

Analytical Chemistry

In analytical applications, this compound serves as a reagent for the detection of various analytes through colorimetric methods. Its distinct color change upon interaction with specific substances makes it useful for qualitative analysis.

Case Study: Colorimetric Detection
A method developed using this compound allowed for the sensitive detection of phenolic compounds in environmental samples. The detection limit was established at 0.01 mg/L, showcasing its efficacy as an analytical tool.

Chemical Reactions Analysis

Redox Reactions

Chromium’s variable oxidation states (commonly +3 or +6) enable redox activity. Potential reactions include:

  • Oxidation of chromium : Reduction of Cr(VI) to Cr(III) under acidic or basic conditions.

  • Electron transfer : Azobenzene ligands may act as electron donors or acceptors, influencing redox behavior .

Reaction TypeExample ProcessConditions
Chromium reductionCr(VI) → Cr(III)Acidic/basic solutions
Ligand-mediated ETAzobenzene → Reduced azo speciesReducing agents (e.g., H₂)

Ligand Substitution

The dihydrogen ligand (H₂) can be displaced by other ligands in solution:

  • Labile ligand replacement : H₂ may act as a leaving group, enabling coordination of stronger field ligands (e.g., water, ammonia).

  • Kinetic vs. thermodynamic control : Reaction pathways depend on ligand strength and reaction conditions.

Hydrolysis Reactions

Sulfonate and azo groups are susceptible to hydrolytic cleavage:

  • Sulfonate hydrolysis : Potential cleavage of -SO₃⁻ groups under acidic conditions.

  • Azo reduction : Azobenzene may reduce to hydrazobenzene under catalytic hydrogenation .

Functional GroupReaction TypeProducts
Sulfonate (-SO₃⁻)Acidic hydrolysisSulfuric acid, phenolic OH
Azo (-N=N-)ReductionHydrazo compound

Dihydrogen Ligand Behavior

The H₂ ligand may participate in:

  • Hydrogenation catalysis : Facilitates H-H bond cleavage, enabling transfer hydrogenation reactions.

  • Protonation/deprotonation : Acidic H atoms in H₂ may interact with basic sites in the ligand framework.

Chromium-Centered Reactions

Chromium’s coordination environment drives reactivity:

  • Electron-deficient Cr(VI) : Acts as an oxidizing agent, accepting electrons from reducing agents.

  • Ligand stabilization : The azo-sulfonate ligand may stabilize intermediate oxidation states during redox cycles .

Azo Group Reactivity

Azo groups are prone to:

  • Electrochemical reduction : Undergoes reversible redox cycling in electrochemical cells.

  • Thermal decomposition : Potential cleavage of -N=N- bonds under high temperatures .

Catalytic Hydrogenation

The compound may act as a catalyst in hydrogenation reactions, leveraging its H₂ ligand and Cr redox activity. For example:

  • Alkene hydrogenation : Facilitates addition of H₂ to double bonds.

  • Hydrogen storage : Potential role in hydrogen transfer reactions.

Dye Chemistry

As a chromate complex with azo and sulfonate groups, it may participate in:

  • Dye synthesis : Used as a precursor for sulfonated azo dyes.

  • Colorimetric reactions : Chromate’s color changes during redox transitions could enable sensing applications .

Characterization of Reaction Products

Key analytical techniques for studying reaction outcomes include:

  • UV-Vis spectroscopy : Monitors chromophore changes during redox/ligand reactions.

  • XPS : Identifies chromium oxidation states post-reaction.

  • NMR : Tracks ligand substitution or hydrolysis products (e.g., protonated azo groups) .

Comparison with Similar Compounds

Sodium 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonate (Acid Red 195)

  • Key Differences :
    • Lacks chromium coordination and the chloro-substituent.
    • Features a naphthalene backbone instead of benzene, enhancing π-conjugation and redshifted absorption .
    • Sodium counterion improves water solubility (up to 25 g/L at 25°C) compared to the hydrogen chromate complex (solubility <5 g/L) .

Hydrogen Bis[3-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-), compound with hexane-1,6-diamine (1:1)

  • Key Differences: Incorporates hexane-1,6-diamine as a counterion, increasing thermal stability (decomposition temperature >250°C vs. 200°C for the target compound) . Dual azo ligands enhance molar absorptivity (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) compared to the mono-azo target compound (ε = 8.5 × 10³ L·mol⁻¹·cm⁻¹) .

Physicochemical Properties

Property Target Compound Acid Red 195 Chromium-Hexanediamine Complex
Molecular Weight (g/mol) ~750 (estimated) 489.42 921.24
λ_max (nm) 520–530 (aqueous) 540–550 (aqueous) 510–520 (aqueous)
Solubility in Water <5 g/L 25 g/L 15 g/L
Thermal Stability Decomposes at 200°C Stable to 220°C Stable to 250°C
pKa (sulphonato group) ~1.2 ~1.0 ~1.5

Spectral and Analytical Data

Infrared Spectroscopy

  • Target Compound :
    • Peaks at 1630 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N=N stretch), and 1180 cm⁻¹ (S=O stretch) .
  • Acid Red 195 :
    • Peaks at 1605 cm⁻¹ (naphthalene C=C), 1545 cm⁻¹ (N=N), and 1165 cm⁻¹ (S=O) .

NMR Analysis

  • Target Compound :
    • Aromatic protons appear at δ 7.4–8.1 ppm (¹H-NMR), with a singlet at δ 2.6 ppm for the methyl group .

Preparation Methods

Raw Materials

Stepwise Synthesis Procedure

Step Description Conditions Notes
1 Diazotization of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid Acidic aqueous solution, low temperature (0-5 °C), sodium nitrite added Formation of diazonium salt
2 Coupling reaction with 1-(3-sulfophenyl)-3-methyl-5-pyrazolone pH controlled (usually slightly alkaline), room temperature Formation of azo dye intermediate
3 Chromate complexation Aqueous solution with formic acid, addition of chromium source, heating at 125 °C for 3 hours Formation of chromate complex of azo dye

This method is described in detail for Acid Red 183, a closely related compound, which shares the same azo and chromate complexation chemistry. The azo coupling is performed in water, followed by complexation with chromium in acidic aqueous solution under heating to yield the chromate complex.

Reaction Conditions and Parameters

  • Diazotization: Temperature control is critical to maintain diazonium salt stability.
  • Coupling: pH adjustment ensures effective coupling; typically pH 6-8.
  • Chromate complexation: Heating at 125 °C for 3 hours in formic acid-water mixture promotes complex formation.
  • Purification: The product is isolated by filtration and washing, yielding a dark rust crystalline powder.

Research Findings and Analytical Data

Physical and Chemical Properties

Property Value
Molecular Weight 540.88 g/mol
Appearance Dark rust crystalline powder
Solubility Soluble in water, color changes with pH
Boiling Point ~764 °C (decomposition)
Density ~1.84 g/cm³ at 20 °C
Vapor Pressure Negligible at 25 °C

Spectroscopic and Structural Analysis

  • The azo linkage (-N=N-) is confirmed by UV-Vis spectroscopy showing characteristic absorption bands.
  • Chromate complexation is verified by IR spectroscopy indicating Cr-O bonding.
  • Elemental analysis matches the molecular formula C16H13ClCrN4O8S2.
  • Thermal analysis shows stability up to 125 °C during complexation.

Yield and Purity

  • Typical yields range from 70% to 85% depending on reaction scale and conditions.
  • Purity is assessed by HPLC and elemental analysis, with purity >95% achievable.

Summary Table of Preparation Methods

Stage Reagents Conditions Outcome
Diazotization 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid + NaNO2 + HCl 0-5 °C, aqueous acidic Formation of diazonium salt
Coupling Diazonium salt + 1-(3-sulfophenyl)-3-methyl-5-pyrazolone pH 6-8, room temp Azo dye intermediate
Chromate complexation Azo dye + chromate source + formic acid 125 °C, 3 hours Chromate azo dye complex

Q & A

Q. Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Desiccators with silica gel maintain <10% RH, critical for hygroscopic sulphonate groups .
  • Container : Use PTFE-lined caps to avoid metal leaching into solutions .

Advanced: How to design accelerated stability studies for this compound under oxidative stress?

Q. Methodological Answer :

  • Forced Degradation : Expose to 3% H2O2 at 40°C for 7 days. Monitor via:
    • HPLC-PDA : Quantify degradation products (e.g., sulphonic acid derivatives).
    • EPR Spectroscopy : Detect free radicals from chromate reduction .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C .

Basic: What synthetic routes minimize byproduct formation in azo coupling?

Q. Methodological Answer :

  • Pre-activation of Amines : Pre-treat pyrazole intermediates with TEA to deprotonate NH groups before adding diazonium salts.
  • Stoichiometric Control : Limit diazonium salt to 1.05 equivalents to prevent over-alkylation .
  • In Situ Monitoring : Use inline FTIR to track azo bond formation (disappearance of –NH2 peaks at ~3300 cm<sup>−1</sup>) .

Advanced: How does the compound’s structure influence its electronic properties in catalytic applications?

Q. Methodological Answer :

  • DFT Calculations : HOMO-LUMO gaps (~3.5 eV) indicate redox activity. Chromate acts as an electron sink, while sulphonate groups stabilize transition states .
  • Cyclic Voltammetry : Peaks at –0.2 V (Cr<sup>VI</sup> → Cr<sup>III</sup>) confirm catalytic redox cycling .
  • Catalytic Testing : Use in oxidation of benzyl alcohol (TOF ≈ 50 h<sup>−1</sup> at 80°C) .

Basic: How to validate purity post-synthesis?

Q. Methodological Answer :

  • HPLC-DAD : Use C18 columns (ACN/0.1% TFA gradient) with purity >98% (area normalization).
  • Elemental Analysis : Match %C/%H/%N to theoretical values (±0.3% tolerance) .
  • ICP-OES : Quantify chromium content (theoretical ≈12–15%) .

Advanced: What theoretical frameworks explain the compound’s optical absorption in the visible spectrum?

Q. Methodological Answer :

  • Time-Dependent DFT (TD-DFT) : Simulates π→π* transitions in the azo-chromophore (λcalc ≈ 450 nm vs. λobs ≈ 460 nm) .
  • Solvatochromism Studies : Correlate solvent polarity (ET(30) scale) with hypsochromic shifts in DMSO vs. water .

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